molecular formula C10H9F3N6O B2654905 2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide CAS No. 729578-99-8

2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide

Cat. No.: B2654905
CAS No.: 729578-99-8
M. Wt: 286.218
InChI Key: DSRNLSZIIMNWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the tetrazole derivative with an acetohydrazide precursor under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the tetrazole ring may interact with enzymes or receptors involved in various biological processes. These interactions can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide is unique due to the presence of both a tetrazole ring and an acetohydrazide moiety, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N6O/c11-10(12,13)7-3-1-2-6(4-7)9-16-18-19(17-9)5-8(20)15-14/h1-4H,5,14H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNLSZIIMNWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN(N=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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